Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-
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Overview
Description
Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- typically involves multiple steps. One common method is the amidation reaction, where the sulfonamide group is introduced to the aromatic ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process may also involve the use of reagents like bromine and fluorophenol to introduce the bromo and fluoro groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the sulfonamide group .
Scientific Research Applications
Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Biological Research: Used in studies to understand the role of sulfonamides in enzyme inhibition and cellular processes.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced cell proliferation and increased apoptosis . The compound interacts with the enzyme’s active site, blocking its activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Shares similar structural features but lacks the chloro group.
4-Bromo-3-(trifluoromethyl)benzenesulfonamide: Contains a trifluoromethyl group instead of the fluorophenoxy group.
Uniqueness
Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- is unique due to its combination of bromo, fluoro, and chloro groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
823782-45-2 |
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Molecular Formula |
C18H12BrClFNO3S |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chlorobenzenesulfonamide |
InChI |
InChI=1S/C18H12BrClFNO3S/c19-17-11-14(22-26(23,24)16-3-1-2-12(20)10-16)6-9-18(17)25-15-7-4-13(21)5-8-15/h1-11,22H |
InChI Key |
GYTAZGYLWJLMPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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